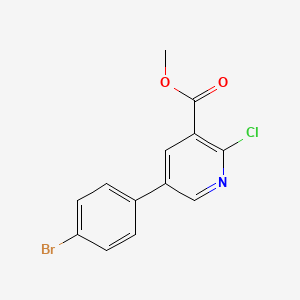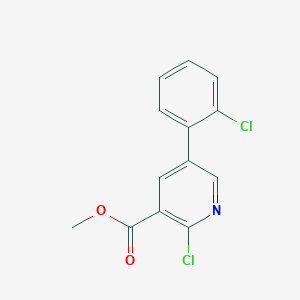
4-(Trifluoromethoxy)-3-(trifluoromethyl)phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethoxy)-3-(trifluoromethyl)phenylacetic acid (TFMPA) is an organic compound that belongs to the class of acids known as phenylacetic acids. It is an important intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other products. TFMPA is used as a starting material for the synthesis of a variety of pharmaceuticals, agrochemicals, and other products. It is also used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethoxy)-3-(trifluoromethyl)phenylacetic acid has been extensively studied for its potential applications in various fields of science. For example, it has been used as a reagent in organic synthesis reactions and as a catalyst in polymerization reactions. It has also been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other products. In addition, this compound has been studied for its potential applications in the fields of biochemistry and physiology.
Wirkmechanismus
4-(Trifluoromethoxy)-3-(trifluoromethyl)phenylacetic acid is an organic compound that is composed of a phenyl group and a trifluoromethyl group. The trifluoromethyl group is highly reactive and can interact with other molecules to form a variety of complexes. These complexes can then undergo a variety of chemical reactions, such as oxidation, reduction, hydrolysis, and condensation. The phenyl group can also interact with other molecules to form a variety of complexes. These complexes can then undergo a variety of chemical reactions, such as oxidation, reduction, hydrolysis, and condensation.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have antifungal, antibacterial, and anti-inflammatory properties. It has also been found to inhibit the growth of some cancer cell lines. In addition, this compound has been found to have some antioxidant activity. It has also been found to have some anti-diabetic and anti-obesity effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(Trifluoromethoxy)-3-(trifluoromethyl)phenylacetic acid in laboratory experiments has several advantages. It is relatively inexpensive and can be synthesized in a variety of ways. It is also a versatile reagent, as it can be used in a variety of organic synthesis reactions and as a catalyst in polymerization reactions. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound and should be handled with care. In addition, it is toxic and should be used in a well-ventilated area.
Zukünftige Richtungen
There are a number of potential future directions for the study of 4-(Trifluoromethoxy)-3-(trifluoromethyl)phenylacetic acid. These include further research into its potential applications in the fields of biochemistry and physiology. In addition, further research into the potential biochemical and physiological effects of this compound could lead to the development of novel therapeutic agents. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods of production.
Synthesemethoden
4-(Trifluoromethoxy)-3-(trifluoromethyl)phenylacetic acid can be synthesized using a variety of methods. One of the most common methods is the reaction of trifluoromethyl iodide and trifluoromethoxybenzene in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces this compound and trifluoromethyl iodide as the byproducts. Other methods for the synthesis of this compound include the reaction of trifluoromethyl bromide and trifluoromethoxybenzene, and the reaction of trifluoromethyl chloride and trifluoromethoxybenzene.
Eigenschaften
IUPAC Name |
2-[4-(trifluoromethoxy)-3-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O3/c11-9(12,13)6-3-5(4-8(17)18)1-2-7(6)19-10(14,15)16/h1-3H,4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBHLNNKFPJHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)C(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)
![7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one](/img/structure/B6308258.png)

![2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6308270.png)
![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308275.png)

![Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II), min. 97%](/img/structure/B6308291.png)
ruthenium(II) trifluoromethanesulfonate](/img/structure/B6308305.png)
![(R)-(+)-7-[N-(2-Phthio)ethylamino]-7'-[bis(3,5-di-t-BuPh)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, 97+% (>99% ee)](/img/structure/B6308308.png)
![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Xyl-SpiroSAP-Ph]](/img/structure/B6308317.png)
![N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B6308324.png)
![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[diphenylphosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Ph-SpiroSAP-Ph]](/img/structure/B6308327.png)

